Introduction: The Strategic Value of Fluorinated Piperidines and Terminal Alkynes
Introduction: The Strategic Value of Fluorinated Piperidines and Terminal Alkynes
An In-depth Technical Guide to 1-(But-3-yn-1-yl)-3,3-difluoropiperidine: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 1-(but-3-yn-1-yl)-3,3-difluoropiperidine, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug development. Although specific literature on this exact molecule is not publicly available, this document constructs a robust scientific profile based on established principles of organic synthesis, spectroscopic analysis, and the well-documented roles of its constituent moieties: the 3,3-difluoropiperidine scaffold and the terminal alkyne functional group.
The piperidine ring is a "privileged structure" in medicinal chemistry, appearing in a vast number of approved drugs due to its favorable physicochemical properties and ability to interact with biological targets.[1] The strategic introduction of fluorine atoms into organic molecules can profoundly influence their properties, including:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug candidate.
-
Basicity (pKa) Modulation: The electron-withdrawing nature of fluorine atoms can lower the pKa of the piperidine nitrogen, which can be crucial for optimizing a compound's ionization state at physiological pH, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Conformational Control: Fluorine substitution can influence the conformational preferences of the piperidine ring, which can be exploited to enhance binding affinity to a target protein.[2]
The 3,3-difluoro substitution pattern, in particular, offers a gem-difluoro motif that provides a significant metabolic block without introducing a new chiral center.
Complementing the fluorinated core, the N-(but-3-yn-1-yl) substituent introduces a terminal alkyne. This functional group is of immense value in modern drug discovery for several reasons:
-
Bio-orthogonal Chemistry: Terminal alkynes are key components in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent "click" reaction.[3][] This reaction's high efficiency, specificity, and biocompatibility allow for the rapid synthesis of compound libraries and the conjugation of molecules to biomolecules or surfaces.[5][6]
-
Structural Rigidity: The linear geometry of the alkyne can introduce conformational rigidity, which can be advantageous in locking a molecule into a bioactive conformation.[7][8]
-
Target Interactions: The electron-rich triple bond can participate in various non-covalent interactions with biological targets.[]
Thus, 1-(but-3-yn-1-yl)-3,3-difluoropiperidine emerges as a versatile building block, combining the ADME-enhancing properties of a difluoropiperidine with the synthetic versatility of a terminal alkyne.
Synthesis and Purification
A plausible and efficient synthesis of 1-(but-3-yn-1-yl)-3,3-difluoropiperidine is via the direct N-alkylation of 3,3-difluoropiperidine. The hydrochloride salt of 3,3-difluoropiperidine is commercially available and can be used as the starting material after free-basing or by using an excess of a suitable base in the reaction.[10]
Proposed Synthetic Route: N-Alkylation
The most direct approach involves the reaction of 3,3-difluoropiperidine with a suitable 4-carbon electrophile containing a terminal alkyne, such as 4-bromobut-1-yne or 4-iodobut-1-yne, in the presence of a non-nucleophilic base.
Caption: Proposed synthetic workflow for 1-(But-3-yn-1-yl)-3,3-difluoropiperidine.
Detailed Experimental Protocol: Synthesis
Materials:
-
3,3-Difluoropiperidine hydrochloride (1 eq)[10]
-
4-Bromobut-1-yne (1.1 eq)
-
Potassium carbonate (K₂CO₃, 3 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask charged with 3,3-difluoropiperidine hydrochloride, add anhydrous DMF and anhydrous potassium carbonate. The K₂CO₃ will both neutralize the HCl salt and act as the base for the alkylation reaction.
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add 4-bromobut-1-yne dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.[11]
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Detailed Experimental Protocol: Purification
The crude product can be purified using standard techniques. Given the basic nature of the piperidine nitrogen, an acid-base extraction can be an effective initial purification step, followed by column chromatography for high purity.[12]
Protocol 1: Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Extract the organic solution with 1 M aqueous HCl. The basic product will move to the aqueous phase as its hydrochloride salt.
-
Wash the aqueous layer with fresh ethyl acetate to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and basify by the slow addition of 2 M NaOH until the pH is >12.
-
Extract the now basic aqueous layer with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate to yield the partially purified product.[12]
Protocol 2: Flash Column Chromatography
-
Prepare a silica gel column.
-
Determine a suitable eluent system using TLC (e.g., a gradient of ethyl acetate in hexanes, potentially with a small amount of triethylamine to prevent peak tailing).
-
Dissolve the crude or partially purified product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-(but-3-yn-1-yl)-3,3-difluoropiperidine.[13][14]
Physicochemical and Spectroscopic Properties
The following properties are predicted based on the chemical structure.
Physicochemical Data
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₉H₁₃F₂N | - |
| Molecular Weight | 173.20 g/mol | - |
| Appearance | Colorless to pale yellow oil or low-melting solid | Based on similar N-alkylpiperidines |
| Predicted LogP | ~2.0 - 2.5 | Sum of fragmental contributions |
| Predicted pKa | ~7.0 - 8.0 | Lowered from piperidine (~11) due to fluorine atoms[3] |
Predicted Spectroscopic Data
Structural confirmation would be achieved through a combination of NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
¹H NMR (400 MHz, CDCl₃):
-
δ ~2.8-3.0 ppm (m, 2H): Protons on C2 of the piperidine ring.
-
δ ~2.5-2.7 ppm (m, 4H): Protons on C6 of the piperidine ring and the N-CH₂ of the butyl chain.
-
δ ~2.3-2.4 ppm (m, 2H): Protons on the CH₂ adjacent to the alkyne.
-
δ ~2.0-2.2 ppm (m, 2H): Protons on C4 of the piperidine ring.
-
δ ~1.9-2.0 ppm (t, 1H): Terminal alkyne proton (C≡C-H).
-
δ ~1.8-1.9 ppm (m, 2H): Protons on C5 of the piperidine ring.
¹³C NMR (101 MHz, CDCl₃):
-
δ ~123 (t, J(C-F) ≈ 240-250 Hz): C3 of the piperidine ring (gem-difluoro carbon).
-
δ ~82 ppm (s): Quaternary alkyne carbon (N-CH₂-CH₂-C≡CH).
-
δ ~69 ppm (s): Terminal alkyne carbon (C≡CH).
-
δ ~55-60 ppm (t, J(C-F) ≈ 20-25 Hz): C2 and C4 of the piperidine ring.
-
δ ~50-55 ppm (s): C6 of the piperidine ring.
-
δ ~50-55 ppm (s): N-CH₂ of the butyl chain.
-
δ ~25-30 ppm (t, J(C-F) ≈ 5-10 Hz): C5 of the piperidine ring.
-
δ ~15-20 ppm (s): CH₂ adjacent to the alkyne.
¹⁹F NMR (376 MHz, CDCl₃):
-
A single, complex multiplet is expected in the range of δ -90 to -110 ppm , characteristic of gem-difluoro groups on a cyclohexane-like ring.[15][16] The broad chemical shift range of ¹⁹F NMR makes it an excellent tool for confirming the presence of fluorine.
Mass Spectrometry (ESI-MS):
-
Predicted [M+H]⁺: m/z 174.11
-
Characteristic Fragmentation: Under tandem MS (MS/MS), fragmentation would likely involve cleavage of the butynyl side chain and ring-opening fragmentation patterns characteristic of piperidines.[17][18]
Applications in Drug Discovery and Chemical Biology
1-(But-3-yn-1-yl)-3,3-difluoropiperidine is not just a molecule but a versatile platform for creating novel chemical entities.
Library Synthesis via Click Chemistry
The terminal alkyne serves as a reactive handle for CuAAC reactions with a wide array of organic azides. This allows for the rapid generation of diverse libraries of 1,2,3-triazole-containing compounds. The triazole ring itself is a valuable pharmacophore, often acting as a bioisostere for an amide bond but with improved metabolic stability.[][19]
Caption: Application in library synthesis via Cu(I)-catalyzed click chemistry.
Fragment-Based Drug Discovery (FBDD)
This molecule can be considered a "3D fragment" for use in FBDD screening campaigns. The 3,3-difluoropiperidine core provides a desirable three-dimensional architecture often missing in traditional fragment libraries.[20] If a hit is identified, the alkyne provides a vector for synthetic elaboration to improve potency and selectivity.
Chemical Probes and Bioconjugation
The alkyne allows for the molecule to be "clicked" onto reporter tags (e.g., fluorophores, biotin) or attached to larger biomolecules. This is useful for creating chemical probes to study biological systems or for targeted drug delivery applications.[5]
Safety and Handling
While specific toxicity data for 1-(but-3-yn-1-yl)-3,3-difluoropiperidine is unavailable, precautions should be based on the parent compound, piperidine, and its derivatives.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][21]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[22]
-
Toxicity: Piperidine and its derivatives are generally considered toxic and can cause skin and respiratory irritation.[21][23] Assume the target compound has similar hazards.
This guide provides a robust framework for the synthesis, characterization, and application of 1-(but-3-yn-1-yl)-3,3-difluoropiperidine. Its unique combination of a metabolically stable, pKa-modulating fluorinated core and a synthetically versatile terminal alkyne makes it a highly valuable building block for the next generation of therapeutics.
References
-
Wang, Q., Chan, T. R., Hilgraf, R., Fokin, V. V., Sharpless, K. B., & Finn, M. G. (2003). Bioconjugation by copper(I)-catalyzed azide-alkyne [3 + 2] cycloaddition. Journal of the American Chemical Society, 125(11), 3192–3193. Available at: [Link]
-
de Souza, M. V. N., & de Almeida, M. V. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1279–1286. Available at: [Link]
-
Gelin, M., & Giraud, A. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-446. Available at: [Link]
-
ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. Available at: [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Available at: [Link]
-
Zhang, W., & Chen, X. (2020). Biosynthesis of alkyne-containing natural products. RSC Chemical Biology, 1(6), 444-458. Available at: [Link]
-
SBLCore. (2024). Piperidine - SAFETY DATA SHEET. Available at: [Link]
-
A Recent Concept of Importance: Click Chemistry. (2024). Pharmaceutical and Chemical an Biological Research, 2(2), 1-10. Available at: [Link]
-
Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of piperidine from multi-reactions of the starting material.... Available at: [Link]
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(39), 8569-8575. Available at: [Link]
-
Shit, S., Choudhury, C., & Saikia, A. K. (2023). Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions. Organic & Biomolecular Chemistry, 22(3), 541-545. Available at: [Link]
-
Hou, J., Liu, J., & Wu, Y. (2012). The impact of click chemistry in medicinal chemistry. Expert Opinion on Drug Discovery, 7(6), 489-501. Available at: [Link]
-
International Labour Organization. (n.d.). ICSC 0317 - PIPERIDINE. Available at: [Link]
-
ChemBK. (2024). but-3-en-1-ylbenzene. Available at: [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry, 57(23), 9819-9844. Available at: [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Piperidine. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of But-3-en-1-yl radical (CAS 2154-62-3). Available at: [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Available at: [Link]
-
PubChem. (n.d.). 3-Butyn-1-yl chloroformate. Available at: [Link]
-
Dalling, J. M., & Fürstner, A. (2022). Total Synthesis of epi-Tetradehydrohalicyclamine B. Molecules, 30(7), 2907. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Butyn-3-yl radical (CAS 3315-42-2). Available at: [Link]
-
Szcześniak, M., Staszewska-Krajewska, O., & Jończyk, A. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(11), 3356. Available at: [Link]
-
Malz, F., & Jancke, H. (2005). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Available at: [Link]
-
University of Potsdam. (n.d.). 19Flourine NMR. Available at: [Link]
-
Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (2020). ChemMedChem, 15(24), 2415-2423. Available at: [Link]
- Google Patents. (n.d.). CH633264A5 - N-alkyl-piperidine DERIVATIVES.
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of alkyne-containing natural products - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00190B [pubs.rsc.org]
- 6. A Recent Concept of Importance: Click Chemistry [pcbiochemres.com]
- 7. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. ossila.com [ossila.com]
- 11. CH633264A5 - N-alkyl-piperidine DERIVATIVES. - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. ICSC 0317 - PIPERIDINE [chemicalsafety.ilo.org]
- 22. jubilantingrevia.com [jubilantingrevia.com]
- 23. carlroth.com [carlroth.com]
